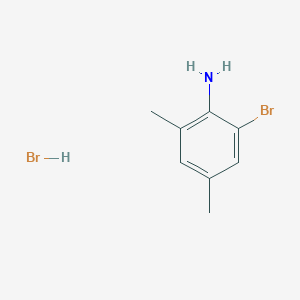

2-Bromo-4,6-dimethylaniline hydrogen bromide

Description

2-Bromo-4,6-dimethylaniline hydrogen bromide (C₈H₁₀BrN·HBr) is a substituted aniline derivative featuring a bromine atom and two methyl groups on the benzene ring. The compound’s molecular weight is approximately 200.08 g/mol, with a melting point range of 43–47°C . Its structure includes a primary amine group (-NH₂) at the 1-position, a bromine atom at the 2-position, and methyl groups at the 4- and 6-positions. This substitution pattern confers unique electronic and steric properties, making it valuable in Suzuki–Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and OLED intermediates .

The hydrogen bromide component enhances stability and solubility in polar solvents, which is critical for its use in mechanochemical reactions . Market analyses project steady growth in its production, driven by demand in specialty chemicals and electronics industries .

Properties

IUPAC Name |

2-bromo-4,6-dimethylaniline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMSSIQBZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-dimethylaniline hydrogen bromide can be synthesized through the bromination of 4,6-dimethylaniline. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity level. The compound is often produced in bulk quantities for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylaniline hydrogen bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions produce different oxidation and reduction products .

Scientific Research Applications

2-Bromo-4,6-dimethylaniline hydrogen bromide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylaniline hydrogen bromide involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups on the benzene ring influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Aniline Derivatives

Key Observations :

- Steric Effects : The 4,6-dimethyl groups in the target compound create steric hindrance, slowing electrophilic substitution but stabilizing intermediates in cross-coupling reactions .

- Electronic Effects : Methyl groups are electron-donating, activating the benzene ring toward electrophilic attack, whereas chlorine atoms in 2-bromo-4,6-dichloroaniline deactivate the ring .

- Hydrogen Bonding : 4-Bromo-2,6-dimethylaniline forms intermolecular N–H···N bonds, enhancing crystallinity compared to the HBr salt form .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields in Suzuki–Miyaura Coupling (EMM-Promoted)

| Substrate | Product Yield (%) | Key Reactivity Factors |

|---|---|---|

| 2-Bromo-4,6-dimethylaniline | 75 | Electron-donating CH₃ groups enhance oxidative addition |

| 4-Bromo-N,N-dimethylaniline | 72 | N(CH₃)₂ reduces Pd coordination efficiency |

| 4-Bromophenyl)(phenyl)methanone | 84 | Electron-withdrawing ketone accelerates transmetallation |

| Aryl iodides | 50–70 | Higher intrinsic reactivity of C–I bonds |

Analysis :

- The target compound’s 75% yield outperforms 4-bromo-N,N-dimethylaniline (72%) due to better Pd catalyst coordination with the primary amine .

- Steric hindrance from dimethyl groups is less detrimental than the bulky N,N-dimethylamino group, which impedes catalyst access .

Industrial and Market Considerations

Biological Activity

2-Bromo-4,6-dimethylaniline hydrogen bromide, with the CAS number 101703-31-5, is a compound that has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₀Br₂N. The compound features a bromine substituent at the second position and two methyl groups at the fourth and sixth positions of the aniline ring. This unique structure contributes to its biological properties.

Biological Activity Overview

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Studies have shown that this compound possesses anticancer activity, particularly against certain cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation has also been noted, making it a potential candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

- Receptor Binding : It may also bind to specific receptors involved in cell signaling pathways, modulating their activity and leading to altered cellular responses.

Case Studies

-

Antibacterial Efficacy Study

In a study conducted on several bacterial strains including Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. These results suggest strong antibacterial potential compared to standard antibiotics. -

Cancer Cell Line Study

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis-inducing agent.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.